ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15331638
InChI: InChI=1S/C20H17NO6S/c1-4-26-20(25)16-10(2)17(11(3)22)28-19(16)21-18(24)15-9-13(23)12-7-5-6-8-14(12)27-15/h5-9H,4H2,1-3H3,(H,21,24)
SMILES:
Molecular Formula: C20H17NO6S
Molecular Weight: 399.4 g/mol

ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate

CAS No.:

Cat. No.: VC15331638

Molecular Formula: C20H17NO6S

Molecular Weight: 399.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate -

Specification

Molecular Formula C20H17NO6S
Molecular Weight 399.4 g/mol
IUPAC Name ethyl 5-acetyl-4-methyl-2-[(4-oxochromene-2-carbonyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C20H17NO6S/c1-4-26-20(25)16-10(2)17(11(3)22)28-19(16)21-18(24)15-9-13(23)12-7-5-6-8-14(12)27-15/h5-9H,4H2,1-3H3,(H,21,24)
Standard InChI Key XRAODXWSCQHCPJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=O)C3=CC=CC=C3O2

Introduction

Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. It features a thiophene ring, a chromenone moiety, and an ester functional group, which contribute to its potential biological activities and applications in various fields . The compound's molecular formula is C20H17NO6S, and it has a molecular weight of approximately 399.4 g/mol .

Synthesis

The synthesis of ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. These processes often include the cyclization of precursors and subsequent modifications to introduce the chromenone and ester functionalities. The synthesis methods require careful control of temperature and pH to ensure high yields and purity of the final compound.

Biological Activity and Potential Applications

Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate exhibits potential biological activities due to its interactions with specific molecular targets. The chromenone moiety is known for modulating enzyme and receptor activity, while the thiophene ring can engage in π-π interactions with aromatic amino acids in proteins. These interactions may influence signaling pathways and biological processes, potentially contributing to therapeutic effects such as antimicrobial or anti-inflammatory activities.

Comparison with Similar Compounds

Ethyl 5-acetyl-4-methyl-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate can be compared with other structurally similar compounds, such as ethyl 5-acetyl-4-methyl-2-{[(6-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate. These compounds share structural similarities but differ in their functional groups and substituents, which can significantly affect their chemical reactivity and biological properties.

Chemical Reactions and Conditions

Reaction TypeReagentCondition
OxidationPotassium permanganateAcidic medium
ReductionSodium borohydrideMethanol
SubstitutionAmines or thiolsBase (e.g., sodium hydroxide)

These reactions can lead to various products based on the conditions used.

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